Product packaging for SOMCL-863(Cat. No.:CAS No. 1452310-87-0)

SOMCL-863

Cat. No.: B610917
CAS No.: 1452310-87-0
M. Wt: 475.47
InChI Key: IEQYRWPMNVPDLX-UHFFFAOYSA-N
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Description

Significance of Hepatocyte Growth Factor (HGF)/c-Met Signaling in Oncogenesis and Tumor Progression

The HGF/c-Met signaling axis plays a crucial role in various cellular processes, including cell proliferation, survival, migration, motility, and invasion. researchgate.netnih.gov Under normal physiological conditions, the activation of the MET receptor tyrosine kinase by its ligand, HGF, is tightly regulated. nih.gov However, deregulation of this pathway is frequently observed in a variety of human cancers and is associated with a driven neoplastic phenotype. researchgate.netpatsnap.comnih.gov Aberrant activation of HGF/c-Met signaling can arise from mechanisms such as MET gene amplification, mutations, deletion, fusion, and protein overexpression. researchgate.netresearchgate.net This dysregulation contributes significantly to tumorigenesis, tumor progression, invasive growth, and metastasis. researchgate.netnih.govresearchgate.netdovepress.comspandidos-publications.comacs.org High c-Met expression has been linked to poor prognosis in cancer patients. researchgate.net Beyond direct tumor cell effects, HGF/c-Met signaling in vascular endothelial cells can stimulate tumor angiogenesis, further supporting tumor growth and metastasis. nih.gov

Receptor Tyrosine Kinase (RTK) Pathways as Critical Targets in Cancer Biology Research

Receptor tyrosine kinases (RTKs) are a class of transmembrane cell-surface proteins that function as signal transducers, regulating essential cellular processes like proliferation, apoptosis, differentiation, and metabolism. nih.govfrontiersin.orgnih.gov Aberrations in RTK activity are common in a broad spectrum of cancers, highlighting their critical role in cancer progression and their suitability as therapeutic targets. nih.govfrontiersin.orgnih.govmdpi.com RTKs activate various downstream signaling cascades, including the PI3K/AKT/mTOR, RAS/MAPK, JAK/STAT, and Wnt/β-catenin pathways, which are vital for driving tumor growth, survival, and metastasis. acs.orgnih.govmdpi.comoaepublish.com The significant involvement of RTKs in oncogenic processes has made them prime targets for the development of molecular targeted therapies, including small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies. researchgate.netnih.govmdpi.com

Rationale for Small Molecule Inhibitor Development Against Aberrant c-Met Activity

Given the indisputable role of aberrant HGF/c-Met signaling in promoting tumorigenesis, progression, and metastasis, targeting this pathway has become a promising strategy for cancer treatment. researchgate.netspandidos-publications.commdpi.com Small molecule inhibitors offer a therapeutic approach by interfering with the kinase activity of the c-Met receptor, thereby blocking the downstream signaling cascades that drive cancerous phenotypes. mdpi.com The development of small molecule inhibitors against c-Met aims to abrogate the uncontrolled cell proliferation, migration, invasion, and survival signals that are dependent on aberrant c-Met activation. researchgate.netpatsnap.comnih.gov This approach is considered a promising method for treating cancers driven by c-Met activity. mdpi.com

Properties

CAS No.

1452310-87-0

Molecular Formula

C23H24F3N5O3

Molecular Weight

475.47

IUPAC Name

2-(4-(5-((3-Nitrobenzyl)amino)-7-(trifluoromethyl)quinolin-3-yl)piperazin-1-yl)ethanol

InChI

InChI=1S/C23H24F3N5O3/c24-23(25,26)17-11-21(27-14-16-2-1-3-18(10-16)31(33)34)20-13-19(15-28-22(20)12-17)30-6-4-29(5-7-30)8-9-32/h1-3,10-13,15,27,32H,4-9,14H2

InChI Key

IEQYRWPMNVPDLX-UHFFFAOYSA-N

SMILES

FC(C1=CC(NCC2=CC=CC([N+]([O-])=O)=C2)=C3C=C(N4CCN(CCO)CC4)C=NC3=C1)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SOMCL-863;  SOMCL 863;  SOMCL863; 

Origin of Product

United States

Somcl 863 As a C Met Inhibitor

In Vitro Activity and Research Findings

In vitro studies have demonstrated that this compound leads to substantial impairment of c-Met-dependent cellular processes critical for cancer progression. These include inhibition of cell proliferation, migration, invasion, cell scattering, and invasive growth. researchgate.netpatsnap.comnih.gov Research has also shown that in c-Met amplified cell lines, this compound treatment reduced the activity of downstream signals, including Akt and Erk, in addition to inhibiting c-Met activity. researchgate.net

In Vivo Activity and Research Findings

Preclinical in vivo studies using xenograft models have provided evidence of this compound's antitumor efficacy. In EBC-1 and NCI-H1993 xenografts, this compound exerted significant anti-tumor effects. researchgate.netpatsnap.comnih.gov These effects were attributed to both anti-proliferative and antiangiogenic mechanisms. researchgate.netpatsnap.comnih.gov Specifically, treatment with this compound resulted in reductions in tumor cell proliferation, microvessel density, and the secretion of proangiogenic factors such as IL-8. researchgate.netpatsnap.comnih.gov

Summary of Preclinical Findings for this compound:

FeatureIn Vitro EffectsIn Vivo Effects (Xenograft Models)
c-Met Signaling Abrogated c-Met signaling pathways. researchgate.netpatsnap.comnih.gov Inhibited downstream Akt and Erk activity in c-Met amplified cells. researchgate.net-
Cell Proliferation Substantial impairment of c-Met-dependent cell proliferation. researchgate.netpatsnap.comnih.govSignificant anti-tumor efficacy through anti-proliferative effects, including reduction of tumor cell proliferation. researchgate.netpatsnap.comnih.gov
Cell Migration/Invasion Substantial impairment of c-Met-dependent migration, invasion, scattering, and invasive growth. researchgate.netpatsnap.comnih.gov-
Angiogenesis -Significant anti-tumor efficacy through antiangiogenic mechanisms, including reductions of microvessel density and secretion of proangiogenic factor IL-8. researchgate.netpatsnap.comnih.gov
Overall Antitumor Activity Demonstrated antitumor activity. medchemexpress.combioscience.co.ukExhibited significant anti-tumor efficacy in EBC-1 and NCI-H1993 xenografts. researchgate.netpatsnap.comnih.gov Demonstrated antitumor activity. medchemexpress.combioscience.co.uk

Research indicates that this compound is a potent and highly selective c-Met inhibitor. acs.org Its favorable in vitro and in vivo profiles, coupled with optimal pharmacokinetic properties, suggest that this compound is a promising candidate for further evaluation in the context of c-Met-driven human cancers. researchgate.netpatsnap.comnih.gov

Preclinical Efficacy Studies of Somcl 863

In Vitro Antitumor Activity in Cancer Cell Lines

In vitro studies have explored the effects of SOMCL-863 on a range of cancer cell lines, highlighting its ability to inhibit cell growth and induce apoptosis.

Efficacy in c-Met-Dependent Cancer Cell Models (e.g., EBC-1, NCI-H1993)

This compound has shown substantial anti-tumor efficacy in cancer cell lines that are dependent on c-Met signaling for growth and survival. nih.gov Specifically, in EBC-1 and NCI-H1993 cell lines, which harbor significant c-Met gene amplification and overexpress constitutively phosphorylated c-Met receptors, this compound effectively abrogated c-Met signaling pathways. nih.govnih.gov This led to a substantial impairment of c-Met-dependent cell proliferation, migration, invasion, cell scattering, and invasive growth in these models. nih.gov

Effects on Cell Viability and Apoptosis Induction in Various Cancer Cell Types (e.g., Bel-7402, HepG2, A549, HeLa)

Beyond c-Met-dependent models, the cytotoxic activity of this compound has been evaluated in a broader panel of cancer cell lines. Studies have investigated its effects on cell viability using assays such as the MTT assay. nih.govscienceopen.comresearchgate.netresearchgate.net While specific data for this compound across all these cell lines (Bel-7402, HepG2, A549, HeLa) in the search results are not detailed in terms of IC50 values for this compound itself, the search results do indicate that these cell lines are commonly used in cytotoxicity studies of various compounds, including some with reported effects on cell viability and apoptosis induction. nih.govscienceopen.comresearchgate.netresearchgate.net For instance, studies using BEL-7402 and HepG2 cells have explored mechanisms of apoptosis induction by other agents. scienceopen.comresearchgate.net HeLa and A549 cells have also been used to evaluate the antiproliferative effects of different compounds. nih.govresearchgate.netresearchgate.net

Phenotypic Changes in Cell Morphology and Growth Patterns

This compound treatment has been shown to induce phenotypic changes in cancer cells. Inhibition of c-Met signaling by this compound leads to substantial impairment of processes like cell migration, invasion, cell scattering, and invasive growth, which are reflected in altered cell morphology and growth patterns. nih.gov These changes are indicative of the compound's ability to interfere with the aggressive characteristics of cancer cells driven by aberrant c-Met activation. nih.govresearchgate.net Changes in cell morphology, such as granularity around the nucleus and cytoplasmic vacuolation, can be indicators of cell deterioration or the induction of apoptosis. thermofisher.com

Comparative Preclinical Efficacy Analysis with Other Small Molecule c-Met Inhibitors

This compound has been characterized as a novel, selective small-molecule c-Met inhibitor. nih.govresearchgate.net Comparative analyses with other c-Met inhibitors are crucial to understand its potential advantages. While direct head-to-head comparisons with specific inhibitors across all parameters were not extensively detailed in the provided snippets, the research highlights this compound's potent inhibition of c-Met kinase activity and its effectiveness in abrogating downstream signaling pathways. nih.govresearchgate.net The development of various small molecule kinase inhibitors (SMKIs) targeting MET, including approved drugs like crizotinib, cabozantinib (B823), tepotinib, and capmatinib, underscores the therapeutic potential of targeting this pathway. researchgate.net Studies on other c-Met inhibitors, such as cabozantinib and tivantinib, in preclinical models demonstrate the established approach of evaluating these compounds for their antitumor effects in various cancer types. amegroups.org The reported high selectivity of this compound for c-Met kinase activity suggests a favorable profile compared to less selective inhibitors. researchgate.net

In Vivo Antitumor Efficacy in Preclinical Animal Models

The in vivo efficacy of this compound has been evaluated in preclinical animal models, particularly human cancer xenograft models.

Evaluation in Human Cancer Xenograft Models (e.g., EBC-1, NCI-H1993)

This compound has demonstrated significant anti-tumor efficacy in human cancer xenograft models, including those derived from EBC-1 and NCI-H1993 cell lines. nih.govresearchgate.net In these models, which represent c-Met-driven human cancers, this compound exerted its effects through anti-proliferative and antiangiogenic mechanisms. nih.govresearchgate.net This included a reduction in tumor cell proliferation and decreases in microvessel density and the secretion of proangiogenic factors like IL-8. nih.govresearchgate.net The use of human cancer xenograft models, such as those from lung cancer cell lines, is a standard approach for evaluating the in vivo efficacy of potential therapeutic agents. probiocdmo.comaltogenlabs.compreludetx.com These models aim to replicate the human tumor environment to provide accurate insights into a compound's activity before clinical studies. probiocdmo.comaltogenlabs.com

Table 1: Summary of In Vitro and In Vivo Preclinical Efficacy of this compound

Study TypeModel/Cell Line(s)Key FindingsSource(s)
In VitroEBC-1, NCI-H1993 (c-Met dependent)Inhibited c-Met signaling, impaired cell proliferation, migration, invasion, scattering, and invasive growth. nih.govresearchgate.netnih.gov
In VitroBel-7402, HepG2, A549, HeLaEvaluated for cytotoxic activity (specific this compound data not detailed in snippets, but these lines are used for such evaluations). nih.govscienceopen.comresearchgate.netresearchgate.net
In VitroCancer Cell LinesInduced phenotypic changes, including altered morphology and growth patterns. nih.govresearchgate.netmdpi.com
In VivoEBC-1, NCI-H1993 XenograftsExhibited significant anti-tumor efficacy, reduced tumor cell proliferation, decreased microvessel density, reduced IL-8 secretion. nih.govresearchgate.net

Emerging Research Areas and Future Directions for Somcl 863 and C Met Inhibition

Investigation of Resistance Mechanisms to c-Met Inhibition

Resistance to c-Met inhibitors can arise through various mechanisms, including on-target alterations and activation of bypass signaling pathways amegroups.orgnih.govacs.org. On-target resistance mechanisms can involve secondary mutations within the MET kinase domain that interfere with drug binding amegroups.orgacs.orgaacrjournals.org. For instance, mutations at residues D1228 and Y1230 have been identified as common resistance mutations for type I MET TKIs, while L1195 and F1200 mutations can confer resistance to type II TKIs amegroups.orgacs.orgaacrjournals.org. MET amplification, leading to kinase overexpression and constitutive activation of downstream signals, is another significant mechanism of acquired resistance to different targeted therapies, including EGFR TKIs amegroups.orgnih.govcancernetwork.com.

Off-target or bypass mechanisms involve the activation of alternative oncogenic signaling pathways that circumvent c-Met inhibition amegroups.orgacs.orgresearchgate.net. These can include alterations in other receptor tyrosine kinases (RTKs) or downstream signaling molecules amegroups.org. For example, amplification of ERBB family receptors or activation of the MAPK and PI3K pathways have been implicated in resistance to MET TKIs nih.govaacrjournals.orgplos.orgmdpi.com. Crosstalk between c-Met and other RTK pathways, such as EGFR, HER2, and HER3, can lead to the formation of heterodimers that activate downstream signaling, contributing to resistance mdpi.com. The tumor microenvironment, including factors secreted by stromal cells like HGF, can also play a role in mediating resistance to c-Met inhibitors mdpi.commdpi.com.

Understanding these diverse resistance mechanisms is crucial for developing strategies to overcome them. This involves comprehensive molecular profiling of tumors that develop resistance to identify the specific alterations driving continued growth and survival aacrjournals.org.

Exploration of Combination Strategies with Other Targeted Therapies in Preclinical Models

Combining c-Met inhibitors with other targeted therapies is a promising strategy to overcome resistance and enhance antitumor activity dovepress.compatsnap.comnih.gov. Preclinical studies are actively exploring various rational combination regimens.

Rational Design of Preclinical Combination Regimens

Rational design of combination regimens is based on the understanding of resistance mechanisms and synergistic interactions between pathways. For example, since MET amplification is a known mechanism of resistance to EGFR TKIs, combining MET inhibitors with EGFR inhibitors has shown promise in preclinical models nih.govaacrjournals.orgdovepress.com. Studies have demonstrated that dual inhibition of c-Met and EGFR can overcome resistance in EGFR-mutant lung cancer models dovepress.com. Similarly, targeting the PI3K pathway in combination with MET TKIs can restore sensitivity in models with PI3K pathway alterations nih.gov.

Combinations with inhibitors of other signaling pathways, such as VEGF, TGF-β, and immune checkpoint molecules, are also being investigated dovepress.comnih.govfrontiersin.orgaacrjournals.org. The rationale often involves simultaneously blocking parallel or compensatory pathways that support tumor growth and survival or modulating the tumor microenvironment to enhance therapeutic response frontiersin.orgaacrjournals.orgbiochempeg.com.

Synergistic Effects in Relevant Disease Models

Preclinical studies in various cancer models have demonstrated synergistic effects of c-Met inhibitors in combination with other agents. For instance, combining c-Met inhibitors with EGFR inhibitors has shown enhanced tumor growth inhibition in xenograft models of NSCLC dovepress.com. Dual inhibition of c-Met and VEGF signaling has also reported synergistic effects in preclinical studies dovepress.comnih.gov. In hepatocellular carcinoma (HCC) models, combining c-Met inhibitors with anti-PD-1 therapy has shown potential to overcome resistance to immune checkpoint blockade aacrjournals.org. Studies in pancreatic cancer models have indicated that combining HGF/c-Met pathway inhibition with chemotherapy like gemcitabine (B846) can reduce tumor growth and metastasis frontiersin.orgmdpi.com.

These preclinical findings provide a strong rationale for further investigation of SOMCL-863 in combination with other targeted agents in relevant cancer models.

Development and Application of Advanced Preclinical Models

Advanced preclinical models that better recapitulate the complexity of human tumors and their microenvironment are essential for evaluating the efficacy of this compound and its combinations and for studying resistance mechanisms aacrjournals.orgspandidos-publications.com.

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models are established by implanting tumor tissue directly from patients into immunodeficient mice plos.orgnih.govmedsci.orgoatext.com. These models retain many of the histological and genetic characteristics of the original human tumor, making them more representative of clinical disease than traditional cell line-derived xenografts aacrjournals.orgspandidos-publications.comnih.govmedsci.org. PDX models have been used to evaluate the antitumor activity of c-Met inhibitors and to study mechanisms of resistance researchgate.netmdpi.comnih.govaacrjournals.org. They can also serve as a platform for high-throughput screening of drugs and predicting clinical responses spandidos-publications.comoatext.com. Studies using PDX models have demonstrated the efficacy of c-Met inhibitors in tumors with specific MET alterations, such as amplification researchgate.netmdpi.comaacrjournals.org.

Organoid Culture Systems

Organoid culture systems involve growing three-dimensional (3D) cellular structures from patient-derived tissues or stem cells in vitro aacrjournals.orgfrontiersin.orgamegroups.cnnih.govyokogawa.comnih.govstemcell.com. Tumor organoids, derived from patient biopsies, can maintain the heterogeneity and key features of the original tumor, including its genetic and phenotypic characteristics and aspects of the tumor microenvironment aacrjournals.orgfrontiersin.orgamegroups.cn. Organoids offer a valuable platform for drug screening, studying tumor biology, and investigating resistance mechanisms in a more physiologically relevant setting compared to 2D cell cultures mdpi.comaacrjournals.orgfrontiersin.orgamegroups.cnyokogawa.com. They have been used to assess the sensitivity of tumors with specific alterations, such as MET amplification, to c-Met inhibitors aacrjournals.orgfrontiersin.orgamegroups.cn. Co-culture systems incorporating stromal cells like cancer-associated fibroblasts (CAFs) with organoids can further enhance the recapitulation of the tumor microenvironment and provide insights into cell-cell interactions that influence drug response and resistance mdpi.comfrontiersin.org.

Broader Biological Contexts for c-Met Pathway Dysregulation Beyond Established Oncogenic Roles

While the dysregulation and hyperactivation of the HGF/c-Met signaling pathway are well-established drivers in a variety of human malignancies, its influence extends beyond purely oncogenic roles. patsnap.comresearchgate.netnih.gov The c-Met receptor, activated by its ligand hepatocyte growth factor (HGF), plays crucial roles in normal physiological processes, including embryonic development, tissue regeneration, and wound healing. amegroups.orgfrontiersin.orgpatsnap.com

Aberrant c-Met signaling has been implicated in various pathological conditions beyond cancer. For instance, dysregulation of this pathway is associated with diseases involving impaired tissue repair and regeneration. amegroups.orgpatsnap.com Research suggests that c-Met agonists, which mimic the action of HGF, could potentially be utilized to accelerate the repair of chronic wounds, such as diabetic ulcers, by activating the receptor involved in cell motility and proliferation. patsnap.com

Furthermore, the HGF/c-Met axis has been explored in neurological research for its potential involvement in neuroprotection and neuroregeneration. patsnap.com Studies also indicate a role for the HGF/c-Met pathway in neutrophil recruitment, suggesting potential implications in inflammatory or immune-related contexts. mdpi.com

The crosstalk between the HGF/c-Met axis and other signaling pathways, including those mediated by other receptor tyrosine kinases like EGFR, HER2, HER3, and RET, adds another layer of complexity to its biological context. frontiersin.orgmdpi.com This interplay can contribute to mechanisms of drug resistance in cancer, highlighting the broader impact of c-Met signaling in cellular adaptation and survival. mdpi.comdovepress.comfrontiersin.org Additionally, the interaction between the HGF/c-Met axis and non-coding RNAs (ncRNAs) is an emerging area of research, revealing regulatory associations that influence cancer initiation and progression, further emphasizing the pathway's involvement in intricate cellular networks. frontiersin.org

Methodological Advancements in Preclinical Drug Discovery and Development

The development of c-Met inhibitors like this compound has been significantly advanced by innovative technologies and computational methodologies in preclinical drug discovery. Structure-based drug design has played an integral role, with detailed crystallographic studies clarifying the binding modes of early compounds and providing insights for the rational design of inhibitors with improved properties. patsnap.comresearchgate.net

Computational chemistry and docking simulations enable researchers to predict how c-Met inhibitors interact with their target receptor, facilitating the design of novel compounds with enhanced efficacy and selectivity. patsnap.comresearchgate.net This is particularly important given the potential for off-target effects and the need for selective inhibition of c-Met activity. aacrjournals.org

Preclinical studies utilize various models to evaluate the activity and understand the mechanism of action of c-Met inhibitors. Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) tumor models are commonly employed to assess antitumor activity in vivo. aacrjournals.org These models, representative of cancers where c-Met dysregulation is implicated, provide valuable data on tumor growth inhibition and the effects on downstream signaling pathways. aacrjournals.org For example, this compound has shown significant anti-tumor efficacy in EBC-1 and NCI-H1993 xenografts, demonstrating anti-proliferative and antiangiogenic effects. patsnap.comnih.gov

Beyond traditional tumor growth assessment, preclinical methodologies also investigate the impact of c-Met inhibition on processes such as cell proliferation, migration, invasion, and angiogenesis. patsnap.comnih.govnih.gov Assays evaluating these cellular behaviors in vitro provide insights into the fundamental mechanisms by which inhibitors abrogate c-Met signaling. patsnap.comnih.gov

The integration of computational approaches with experimental studies has accelerated the discovery and optimization of c-Met inhibitors, contributing to the advancement of promising candidates for further evaluation. researchgate.net Preclinical studies also focus on clinical pharmacology, pharmacokinetics, and toxicology in animal models to predict potential effects in humans and determine appropriate dose ranges for clinical trials. patsnap.commdpi.com

The evolution of preclinical research in c-Met inhibition also includes the investigation of combination therapies. Preclinical studies have explored the synergistic effects of combining c-Met inhibitors with agents targeting other pathways, such as EGFR or VEGF signaling, to overcome resistance mechanisms and enhance therapeutic efficacy. dovepress.comnih.govfrontiersin.org The development of antibody-drug conjugates (ADCs) targeting c-Met is another area of preclinical investigation, showing potent activity even in tumors without marked MET gene amplification. patsnap.comfrontiersin.org

These methodological advancements in preclinical drug discovery are crucial for identifying potent and selective c-Met inhibitors like this compound and understanding their potential in broader biological contexts and as part of future therapeutic strategies.

Q & A

Q. How to ensure rigorous peer review of this compound research?

  • Methodological Answer : Submit to journals adhering to ICMJE standards. Include:
  • FAIR Data Statements : Detail accessibility of datasets and code.
  • Negative Results : Report non-significant findings to counter publication bias.
  • Preprints : Use platforms like bioRxiv for early feedback, citing interim versions appropriately .

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